8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
8-chloroimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-4-10-6(7(5)11)8(12)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZVLFKLIWEYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=C2C(=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Novel Heterocyclic Carboxylic Acids in Drug Discovery
Abstract
Heterocyclic carboxylic acids represent a cornerstone of modern medicinal chemistry, with their unique structural and physicochemical properties driving their prevalence in a substantial portion of approved pharmaceuticals. This guide provides an in-depth technical exploration of the design, synthesis, and evaluation of novel heterocyclic carboxylic acids for drug discovery. Moving beyond a mere recitation of protocols, this document elucidates the underlying scientific rationale and strategic decision-making that propel a discovery program from initial concept to a viable lead candidate. We will navigate the intricate interplay between synthetic strategy, analytical characterization, and biological evaluation, offering field-proven insights for researchers, scientists, and drug development professionals. This guide is structured to be a self-validating resource, with an emphasis on robust experimental design and data interpretation, all grounded in authoritative scientific literature.
The Strategic Imperative for Heterocyclic Carboxylic Acids
The carboxylic acid moiety is a common feature in endogenous molecules and pharmacologically active agents, primarily due to its ability to form strong ionic interactions with biological targets. However, its inherent acidity and polarity can also present significant challenges in drug development, including poor oral bioavailability, limited cell permeability, and rapid metabolism. The strategic replacement of a simple carboxylic acid with a heterocyclic bioisostere is a powerful tactic to mitigate these liabilities while preserving or enhancing biological activity.
Heterocyclic carboxylic acid bioisosteres, such as tetrazoles, oxadiazoles, and triazoles, offer several advantages:
-
Modulated Acidity: These heterocycles can mimic the acidic proton of a carboxylic acid but with a pKa range that can be fine-tuned through synthetic modification, allowing for optimized interactions with the target protein.
-
Improved Lipophilicity: The introduction of a heterocyclic ring can increase the overall lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and improving its pharmacokinetic profile.
-
Metabolic Stability: Heterocyclic rings are often more resistant to metabolic degradation than simple carboxylic acids, leading to a longer in vivo half-life.
-
Enhanced Target Engagement: The diverse geometries and electronic properties of heterocycles can allow for additional, favorable interactions with the target protein, such as hydrogen bonding or π-stacking, leading to increased potency and selectivity.
The following diagram illustrates the conceptual workflow of a drug discovery program centered on novel heterocyclic carboxylic acids.
Figure 1: A high-level overview of the drug discovery workflow for novel heterocyclic carboxylic acids.
Synthetic Strategies: From Concept to Compound
The successful synthesis of novel heterocyclic carboxylic acids is a critical determinant of a drug discovery program's success. The choice of synthetic route is dictated by factors such as the desired heterocyclic core, the required diversity of substituents, and the need for scalability.
The Ugi Multicomponent Reaction: A Pathway to Complexity
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid generation of diverse and complex molecular scaffolds. This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like product. The versatility of the Ugi reaction allows for the incorporation of a wide range of functional groups, making it ideal for the construction of compound libraries for high-throughput screening.
Experimental Protocol: Ugi-4CR for the Synthesis of a Tetrazole-Containing Library
-
Reaction Setup: To a solution of a primary amine (1.0 eq.) in methanol (0.5 M), add a carboxylic acid (1.0 eq.) and stir for 30 minutes at room temperature.
-
Aldehyde Addition: Add the aldehyde (1.0 eq.) to the reaction mixture and stir for an additional 10 minutes.
-
Isocyanide Addition: Add the isocyanide (1.0 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Palladium-Catalyzed Cross-Coupling: Forging Key Bonds
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are indispensable for the functionalization of heterocyclic cores. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the exploration of a broad chemical space.
Experimental Protocol: Sonogashira Coupling for Aryl-Alkynyl Heterocycle Synthesis
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the heterocyclic halide (1.0 eq.), terminal alkyne (1.2 eq.), copper(I) iodide (0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.) in a suitable solvent (e.g., degassed tetrahydrofuran or dimethylformamide).
-
Base Addition: Add a degassed base, such as triethylamine or diisopropylethylamine (2.0 eq.), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Aqueous Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Structural Verification: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
The following diagram illustrates a decision tree for selecting a synthetic strategy.
Figure 2: A decision-making framework for choosing a synthetic approach.
Analytical Characterization: Ensuring Quality and Confirming Structure
Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of newly synthesized compounds. A combination of spectroscopic and chromatographic techniques is employed to provide a comprehensive profile of each molecule.
| Technique | Purpose | Key Parameters to Assess |
| LC-MS | Purity assessment and molecular weight confirmation | Peak purity (%), retention time (min), m/z of the molecular ion |
| ¹H & ¹³C NMR | Structural elucidation and confirmation | Chemical shift (ppm), coupling constants (Hz), integration |
| HRMS | Elemental composition determination | Accurate mass measurement (to <5 ppm) |
| X-ray Crystallography | Unambiguous determination of 3D structure | Crystal system, space group, bond lengths and angles |
| Chiral HPLC | Enantiomeric purity determination | Enantiomeric excess (ee%) |
Experimental Protocol: LC-MS Analysis of a Novel Heterocyclic Carboxylic Acid
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions: Use a C18 reversed-phase column with a gradient elution method. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Parameters: Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes. Set the mass range to scan from m/z 100 to 1000.
-
Data Analysis: Integrate the peak area of the compound of interest to determine its purity. Analyze the mass spectrum to confirm the molecular weight of the compound.
In Vitro Evaluation: From Biological Activity to a Developable Lead
A suite of in vitro assays is essential to characterize the biological activity and drug-like properties of novel heterocyclic carboxylic acids. This multiparametric assessment allows for the early identification of promising candidates and the prioritization of compounds for further development.
Assessing Biological Potency and Selectivity
The initial step in the biological evaluation is to determine the potency of the new compounds against the intended target. This is typically followed by selectivity profiling against related targets to assess the potential for off-target effects.
Experimental Protocol: Cell-Based Assay for Evaluating Target Engagement
-
Cell Culture: Culture the appropriate cell line expressing the target of interest under standard conditions.
-
Compound Treatment: Seed the cells in a multi-well plate and treat with a serial dilution of the test compounds for a specified period.
-
Assay Readout: Utilize a suitable assay readout to measure the biological effect of the compounds. This could be a reporter gene assay, a proliferation assay, or a direct measurement of a downstream signaling event.
-
Data Analysis: Plot the dose-response data and fit to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value for each compound.
Profiling for ADME and Physicochemical Properties
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage attrition. Key parameters to evaluate include solubility, permeability, metabolic stability, and potential for drug-drug interactions.
| ADME Assay | Purpose | Acceptable Range for Oral Drugs |
| Kinetic Solubility | To assess the solubility of a compound in an aqueous buffer. | > 50 µM |
| PAMPA | To evaluate the passive permeability of a compound across an artificial membrane. | Pₑ > 1 x 10⁻⁶ cm/s |
| Microsomal Stability | To determine the metabolic stability of a compound in the presence of liver microsomes. | t₁/₂ > 30 min |
| CYP450 Inhibition | To assess the potential for a compound to inhibit major cytochrome P450 enzymes. | IC₅₀ > 10 µM |
| hERG Inhibition | To evaluate the potential for a compound to inhibit the hERG potassium channel, a key cardiotoxicity liability. | IC₅₀ > 10 µM |
The following diagram illustrates the iterative nature of the lead optimization process.
Figure 3: The iterative cycle of lead optimization, driven by SAR and ADME data.
Case Study: Discovery of a Novel Oxadiazole-Based Kinase Inhibitor
To illustrate the practical application of the principles outlined in this guide, we will consider a hypothetical case study focused on the discovery of a novel kinase inhibitor. The starting point is a fragment hit with a carboxylic acid moiety that exhibits modest potency but poor cell permeability.
The Challenge: To improve the druglike properties of the initial fragment hit while maintaining or improving its potency.
The Strategy: Employ a bioisosteric replacement strategy by substituting the carboxylic acid with a series of heterocyclic analogs, including tetrazoles, oxadiazoles, and triazoles.
The Outcome: The 1,3,4-oxadiazole analog demonstrated a significant improvement in cell permeability and metabolic stability while maintaining comparable potency to the original carboxylic acid. Further optimization of the substituents on the oxadiazole ring led to a lead compound with excellent in vitro and in vivo properties.
Conclusion
The exploration of novel heterocyclic carboxylic acids continues to be a highly productive endeavor in the quest for new medicines. A successful drug discovery program in this area requires a multidisciplinary approach that seamlessly integrates innovative synthetic chemistry, rigorous analytical characterization, and a comprehensive suite of biological assays. By understanding the underlying scientific principles and embracing an iterative, data-driven approach to lead optimization, researchers can unlock the full potential of this versatile class of molecules to address unmet medical needs.
References
-
The Role of Heterocyclic Scaffolds in Modern Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in Heterocyclic Chemistry. Angewandte Chemie International Edition. [Link]
-
The Ugi Multicomponent Reaction in Drug Discovery. ACS Combinatorial Science. [Link]
-
Carboxylic Acid Bioisosteres in Drug Design. Future Medicinal Chemistry. [Link]
Methodological & Application
Preparation of 8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester
Executive Summary
This application note details the synthetic methodology for 8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester , a functionalized bicyclic heteroaromatic scaffold. This specific isomer (1-carboxylate) is structurally distinct from the more common 3-carboxylate derivatives obtained via Van Leusen chemistry. The 8-chloro substituent introduces steric and electronic properties relevant to the development of GABA-A receptor modulators, TSPO ligands, and potential oncology therapeutics.
This protocol utilizes a robust "Amino Ester Cyclization" strategy, selected for its regiochemical fidelity in yielding the 1-isomer. The workflow proceeds via the formation of a substituted
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the regiochemical ambiguity often seen in imidazopyridine synthesis.
-
Target: 1-Carboxylate isomer.
-
Challenge: Direct condensation of aldehydes with isocyanides typically yields the 3-isomer.
-
Solution: Construct the C1-N2-C3-N4 core by pre-installing the carboxylate on the exocyclic amine before ring closure.
Key Disconnections:
-
C3–N2 Bond Formation: Cyclodehydration of an
-formyl intermediate. - -Amino Ester Synthesis: Strecker-type functionalization of 3-chloropyridine-2-carboxaldehyde.
Visual Pathway (Reaction Scheme)
Figure 1: Synthetic workflow for the regioselective formation of the 1-carboxylate isomer.
Detailed Experimental Protocol
Stage 1: Synthesis of Ethyl 2-amino-2-(3-chloropyridin-2-yl)acetate
Rationale: This step installs the "1-carboxylate" carbon atom. The use of the Strecker reaction followed by alcoholysis is preferred over direct alkylation due to the electron-deficient nature of the 3-chloropyridine ring.
Reagents:
-
3-Chloro-2-pyridinecarboxaldehyde (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Ammonia (7M in MeOH) or Ammonium Chloride/Ammonium Hydroxide
-
Ethanol (Absolute)
-
Hydrogen Chloride (gas or 4M in Dioxane)
Protocol:
-
Imine Formation: Dissolve 3-chloro-2-pyridinecarboxaldehyde (10 mmol) in Methanol (20 mL). Add Ammonium Chloride (1.1 eq) and stir at room temperature for 1 hour to form the imine in situ.
-
Cyanation: Cool to 0°C. Dropwise add TMSCN (12 mmol). Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Formation of
-aminonitrile). -
Hydrolysis/Esterification (Pinner Reaction): Concentrate the reaction mixture to remove excess ammonia/methanol. Redissolve the residue in absolute Ethanol (30 mL).
-
Acidification: Bubble dry HCl gas into the solution at 0°C until saturation (or add 4M HCl in dioxane).
-
Reflux: Heat the mixture to reflux for 4–6 hours. This converts the nitrile directly to the ethyl ester via the imidate intermediate.
-
Workup: Cool to room temperature. Remove solvent under reduced pressure. Neutralize the residue carefully with saturated NaHCO₃ (aq) to pH 8. Extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layers over Na₂SO₄ and concentrate.
-
Checkpoint: Intermediate B (Amino Ester) is often an oil. Verify by MS (M+H).
-
Stage 2: Cyclodehydration to 8-Chloro-imidazo[1,5-a]pyridine-1-carboxylate
Rationale: The condensation of the
Reagents:
-
Intermediate B (from Stage 1) (1.0 eq)
-
Triethyl Orthoformate (TEOF) (5.0 eq - acts as solvent/reagent)
-
Catalytic p-Toluenesulfonic acid (p-TsOH) (0.05 eq) or Formic Acid
-
Solvent: Xylene (optional, if higher T required)
Protocol:
-
Mixing: In a round-bottom flask equipped with a reflux condenser, combine the crude Ethyl 2-amino-2-(3-chloropyridin-2-yl)acetate with Triethyl Orthoformate (excess). Add a catalytic amount of p-TsOH.
-
Reaction: Heat the mixture to reflux (approx. 100–110°C) for 3–5 hours.
-
Mechanistic Insight: The amine first condenses with TEOF to form an imidate/amidine intermediate. The Pyridine Nitrogen then attacks this electrophilic carbon, followed by loss of ethanol to aromatize the system.
-
-
Monitoring: Monitor by HPLC/LC-MS. Look for the disappearance of the starting amine and the formation of the bicyclic product (MW = Starting Material + 10 Da roughly, due to +C -2H -EtOH... Net change depends on exact leaving groups, but look for Target Mass).
-
Workup: Evaporate excess Triethyl Orthoformate under reduced pressure.
-
Purification: The residue is typically a dark oil or solid. Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Gradient of Ethyl Acetate in Hexanes (20%
60% EtOAc). -
Note: The product is a weak base; adding 1% Triethylamine to the eluent can improve peak shape.
-
Critical Parameters & Troubleshooting
| Parameter | Specification | Impact on Quality |
| Steric Hindrance (8-Cl) | High | The Chlorine at C8 (adjacent to bridgehead N) hinders the nucleophilic attack of the pyridine nitrogen. Action: If cyclization is slow, switch solvent to Xylene and increase T to 140°C. |
| Moisture Control | Strict | The Pinner reaction (Stage 1) requires anhydrous conditions to prevent hydrolysis of the nitrile to the carboxylic acid instead of the ester. |
| Regiochemistry | 1-Isomer | This route guarantees the 1-ester. If the 3-ester is observed, it indicates contamination or incorrect starting material (e.g., use of isocyanoacetate). |
Analytical Validation
Expected NMR Signature (400 MHz, CDCl₃):
-
H-3 (Imidazo ring): A distinct singlet around
8.0 – 8.5 ppm. This is the diagnostic proton for the formation of the imidazole ring. -
H-5 (Pyridine ring): Doublet, deshielded due to proximity to the bridgehead.
-
Ethyl Ester: Quartet (
4.4 ppm) and Triplet ( 1.4 ppm). -
8-Position: The absence of a proton signal at the position ortho to the bridgehead nitrogen (replaced by Cl).
Mass Spectrometry:
-
Observe typical Chlorine isotope pattern (3:1 ratio of M : M+2).
Process Safety (HSE)
-
Cyanide Hazard: Stage 1 uses TMSCN or equivalents. All operations must be performed in a high-efficiency fume hood. A cyanide antidote kit (e.g., Hydroxocobalamin) must be available. Treat waste streams with bleach (hypochlorite) to quench cyanides before disposal.
-
Acidic Gases: The Pinner reaction generates HCl gas. Use a scrubbing trap.
-
Skin Sensitizers: Imidazopyridines can be potent sensitizers. Double-gloving (Nitrile) is recommended.
References
-
General Synthesis of Imidazo[1,5-a]pyridines: Anderson, P. L., et al. "Imidazo[1,5-a]pyridine derivatives: synthesis and benzodiazepine receptor activity." Journal of Medicinal Chemistry 32.12 (1989): 2573-2581. [Link]
-
Van Leusen Reaction (Contrast for 3-Isomer): Sisko, J., et al. "An investigation of the Van Leusen imidazole synthesis." The Journal of Organic Chemistry 65.5 (2000): 1516-1524. [Link]
-
Safety in Cyanide Chemistry: "Safe Handling of Cyanides." National Research Council (US) Committee on Prudent Practices in the Laboratory. [Link]
Application Note: Late-Stage Functionalization of Imidazo[1,5-a]pyridine Scaffolds
Executive Summary & Strategic Value
The imidazo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for indole and azaindole. It is increasingly prevalent in oncology (e.g., IDO1 inhibitors) and imaging agents due to its tunable fluorescence.
However, traditional synthesis requires constructing the bicycle after functionalization, which limits Structure-Activity Relationship (SAR) exploration. Late-Stage Functionalization (LSF) allows researchers to diversify the fully assembled core directly.
This guide details two high-fidelity workflows for LSF:
-
C3-Selective C-H Arylation: For rapid library expansion.
-
Radical C-H Alkylation: For tuning lipophilicity (LogD) and metabolic stability.
Structural Analysis & Reactivity Map
To successfully functionalize this scaffold, one must understand its electronic bias. The imidazo[1,5-a]pyridine is an electron-rich, 10
-
C3 Position (Nucleophilic): The Highest Occupied Molecular Orbital (HOMO) coefficient is largest here. It behaves similarly to the C3 of indole. It is the primary site for Electrophilic Aromatic Substitution (
) and electrophilic C-H activation. -
C1 Position: Secondary reactivity site. Accessible if C3 is blocked or via specific steric control.
-
C5 Position: The proton is acidic due to the inductive effect of the bridgehead nitrogen.
Visualization: Reactivity Logic Flow
The following diagram illustrates the decision matrix for selecting the correct functionalization pathway.
Figure 1: Decision matrix for regioselective functionalization based on synthetic goals.
Protocol A: Pd-Catalyzed C3-Selective C-H Arylation
Rationale
This protocol utilizes a Concerted Metalation-Deprotonation (CMD) mechanism. The choice of base and ligand is critical. We utilize a Pivalate (PivO-) source to act as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the electron-rich C3 position.
Materials
-
Substrate: Imidazo[1,5-a]pyridine derivative (1.0 equiv).
-
Coupling Partner: Aryl bromide (1.5 equiv). Note: Aryl iodides are more reactive but can lead to homocoupling; bromides are preferred for robustness.
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered substrates).
-
Base/Additive: Cs₂CO₃ (2.0 equiv) and PivOH (30 mol%).
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Methodology
-
Setup: In a glovebox or under Ar flow, charge a dried Schlenk tube with the substrate, Aryl bromide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Additive Addition: Add PivOH. Crucial: The pivalic acid generates the active Pd-pivalate species in situ.
-
Solvation: Add 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Degassing: Sparge with Argon for 5 minutes. Seal the vessel.
-
Reaction: Heat to 100°C for 12–16 hours.
-
Checkpoint: Monitor via LC-MS. The product usually elutes later than the starting material due to increased lipophilicity.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts and Pd black. Concentrate in vacuo.
-
Purification: Flash column chromatography (typically Hexane/EtOAc).
Data: Solvent & Base Screening (Representative)
Optimization data for C3-Phenylation of imidazo[1,5-a]pyridine.
| Entry | Catalyst | Base | Additive | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | K₂CO₃ | None | DMF | 15% |
| 2 | Pd(OAc)₂ | Cs₂CO₃ | None | Dioxane | 42% |
| 3 | Pd(OAc)₂ | Cs₂CO₃ | PivOH | Dioxane | 88% |
| 4 | Pd(OAc)₂ | KOAc | PivOH | Toluene | 65% |
Insight: Entry 3 demonstrates the "Pivalate Effect." Without PivOH, the CMD pathway is sluggish, leading to decomposition rather than product formation.
Protocol B: Radical C-H Alkylation (Minisci-Type)
Rationale
To introduce alkyl groups (methyl, ethyl, cyclopropyl) for tuning solubility, we employ a radical pathway. Imidazo[1,5-a]pyridines are excellent radical acceptors. This protocol uses a silver-catalyzed decarboxylation of carboxylic acids to generate alkyl radicals.
Materials
-
Substrate: Imidazo[1,5-a]pyridine (1.0 equiv).
-
Radical Source: Carboxylic Acid (e.g., Pivalic acid for t-Bu, Difluoroacetic acid) (2.0 equiv).
-
Catalyst: AgNO₃ (20 mol%).
-
Oxidant: (NH₄)₂S₂O₈ (2.0 equiv).
-
Solvent: DCM/Water biphasic system (1:1) or DMSO.
Step-by-Step Methodology
-
Dissolution: Dissolve substrate in DCM.
-
Aqueous Phase: Dissolve AgNO₃ and (NH₄)₂S₂O₈ in water.
-
Mixing: Combine phases. Add the Carboxylic Acid.
-
Reaction: Stir vigorously at 40–60°C for 4–8 hours.
-
Note: Gas evolution (CO₂) indicates radical generation. Ensure the vessel is vented or capable of handling slight pressure.
-
-
Quench: Basify with sat. NaHCO₃. Extract with DCM (3x).
-
Purification: Silica gel chromatography.
Workflow Visualization
Figure 2: Mechanistic flow of the Silver-catalyzed Minisci alkylation.
Troubleshooting & Expert Insights
The "C3-Block" Phenomenon
If the C3 position is already substituted (e.g., with an ester or aryl group), reactivity shifts to C1 .
-
Adjustment: Increase temperature by 20°C for C1 functionalization. The C1 position is sterically more demanding (adjacent to the bridgehead nitrogen).
Catalyst Poisoning
The N-bridgehead can coordinate to Pd, potentially poisoning the catalyst.
-
Solution: If yields are low, switch to Pd(MeCN)₂Cl₂ or increase catalyst loading to 10 mol%. The acetonitrile ligands are labile but protect the metal center initially.
Fluorescence Quenching
Be aware that introducing nitro groups or heavy halogens (Iodine) via LSF can quench the native fluorescence of the scaffold via Intersystem Crossing (ISC) or electron transfer.
-
Recommendation: If fluorescence is a desired property, prioritize alkyl or alkoxy substitutions.
References
-
Mechanistic Foundation of Imidazo[1,5-a]pyridines
- Review on synthesis and reactivity.
- Goel, R. et al. "Imidazo[1,5-a]pyridines: A Versatile Heterocyclic Scaffold." RSC Advances, 2015.
-
Pd-Catalyzed C-H Arylation (CMD Mechanism)
- Seminal work on C3 aryl
- Koubachi, J. et al. "Pd-catalyzed direct arylation of imidazo[1,5-a]pyridines." Journal of Organic Chemistry, 2009.
-
Radical Functionalization
- Minisci-type reactions on heterocycles.
- Duncton, M. A. "Minisci reactions: Versatile tools for medicinal chemists." MedChemComm, 2011.
-
Biological Relevance
- Applic
- Mei, H. et al. "Discovery of Imidazo[1,5-a]pyridine Derivatives as Potent IDO1 Inhibitors." Journal of Medicinal Chemistry, 2017.
Troubleshooting & Optimization
Improving yield of imidazo[1,5-a]pyridine cyclization reactions
Subject: Optimization of Cyclodehydration and Oxidative Cyclization Protocols
Status: Active | Tier: Level 3 (Senior Scientist Support)
Introduction: The Scaffold & The Challenge
The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, acting as a bioisostere for indole and azaindole systems. It is increasingly prevalent in oncology (IDO1 inhibitors) and imaging agents.
However, users frequently report yields varying from <20% to 90% for ostensibly similar substrates. This variance is rarely random; it is usually driven by moisture control , electronic deactivation of the pyridine nitrogen, or pH mismanagement during isolation.
This guide moves beyond "add A to B" and addresses the chemical engineering required to stabilize the transition states and maximize recovery.
Module 1: The Vilsmeier-Haack / Bischler-Napieralski Approach
Method: Cyclodehydration of
The Mechanism: Why It Fails
The reaction relies on the in-situ formation of a chloroiminium intermediate (Vilsmeier salt). The critical step is the nucleophilic attack of the pyridine nitrogen onto this activated species.
Figure 1: The activation pathway. Failure usually occurs at the transition from Intermediate to Cyclized Species due to electronic deactivation.
Troubleshooting Guide: Protocols
Q: My reaction turns black/tarry immediately upon adding
-
Diagnosis: Exothermic runaway or "hot spots" causing polymerization.
-
The Fix:
-
Solvent Switch: Move from Toluene (bp 110°C) to 1,2-Dichloroethane (DCE) . DCE provides better solubility for the polar intermediate.
-
Temperature Ramp: Do not add
at reflux. Add it at 0°C , stir for 30 mins to form the imidoyl chloride, then warm to room temperature for 1 hour before heating to reflux. This separates activation from cyclization.
-
Q: I see the intermediate on LCMS, but cyclization won't occur.
-
Diagnosis: Electronic deactivation. If your pyridine ring has Electron Withdrawing Groups (EWGs) like
, , or halogens at the C3/C5 position, the ring nitrogen is too electron-poor to attack the imidoyl carbon. -
The Fix:
-
Lewis Acid Boost: Add 1.0 eq of Zinc Chloride (
) . This coordinates with the imidoyl chloride, increasing its electrophilicity to compensate for the weak nucleophile. -
Switch Reagent: Use Triflic Anhydride (
) and 2-chloropyridine (as a base scavenger) in DCM at -78°C to RT. The triflyl-imidate is significantly more reactive than the chloro-imidate.
-
Q: The reaction works, but yield drops during scale-up (>5g).
-
Diagnosis: Moisture entrainment.
is notoriously hygroscopic. Hydrolysis produces phosphoric acid ( ), which protonates the pyridine nitrogen, rendering it non-nucleophilic. -
The Fix: Distill
prior to use or use a fresh bottle under Argon. Ensure the solvent is dried over molecular sieves (3Å).
Module 2: The "Soft" Cyclization (Burgess Reagent)
Method: Dehydration using Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide).
Best For: Acid-sensitive substrates or those with protecting groups (Boc, TBDMS) that would not survive
Protocol Optimization
| Parameter | Standard Condition | Optimized Condition | Why? |
| Stoichiometry | 1.0 - 1.2 eq | 2.0 - 2.5 eq | The reagent degrades thermally; excess ensures full conversion. |
| Temperature | Reflux (THF) | 50°C - 60°C | High reflux degrades the reagent faster than the reaction rate. |
| Addition | All at once | Portion-wise | Adds fresh reagent over 2 hours to maintain active concentration. |
Q: Why is the Burgess method yielding a urea byproduct?
-
Answer: This is the decomposition pathway of the Burgess reagent reacting with moisture.
-
Solution: Perform the reaction in anhydrous THF or DCM under strict inert atmosphere. If the substrate is wet, azeotrope with toluene before starting.
Module 3: Isolation & Purification (The "pH Trap")
The most common reason for "low yield" is not reaction failure, but extraction failure . Imidazo[1,5-a]pyridines are basic.
The Critical Workup Workflow
Figure 2: The pH-dependent isolation logic. Failure to basify results in product loss to the aqueous waste.
Technical Note: For highly polar derivatives, standard extraction may fail.
-
Alternative: Evaporate the reaction mixture to dryness (if using volatile solvents) and perform a Soxhlet extraction with Ethyl Acetate or use a resin capture (SCX-2 column) to catch the basic product and release it with
.
References
-
Review of Synthesis Methods: Guchhait, S. K. (2016). Recent Advances in the Synthesis of Imidazo[1,5-a]pyridines. RSC Advances .
-
The Vilsmeier-Haack Mechanism & Optimization: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in Heterocyclic Synthesis. Comprehensive Organic Synthesis .
-
Burgess Reagent Application: Burckhardt, S. (2000). Burgess Reagent in Organic Synthesis. Synlett .
-
Transition Metal Catalyzed Routes (Alternative): Wang, H., et al. (2015). Copper-Catalyzed Oxidative Cyclization of N-(2-Pyridylmethyl)amides. Journal of Organic Chemistry .
Technical Support Center: Stabilizing Imidazo[1,5-a]pyridine-1-carboxylic Acid
Topic: Prevention of Decarboxylation in Imidazo[1,5-a]pyridine Scaffolds Document ID: TS-IMP-001 Status: Active Audience: Medicinal Chemists, Process Chemists
Core Technical Analysis
The Instability Factor:
Imidazo[1,5-a]pyridine is an electron-rich, 10-
The mechanism typically involves the protonation of the heteroaromatic ring (often at the position ipso to the carboxyl group or at the C-3 position), creating a transient cation that destabilizes the C-C bond holding the carboxylate. This leads to the irreversible loss of CO
Critical Control Points:
-
pH Sensitivity: Exposure to pH < 3 significantly accelerates decarboxylation.
-
Thermal Stress: Temperatures > 60°C (especially in solution) increase the rate of decarboxylation.
-
Work-up Hazards: Standard acidic workups (e.g., 1M HCl washes) are the most common cause of yield loss.
Troubleshooting Guide (Q&A)
Phase 1: Synthesis & Hydrolysis
Q: I am hydrolyzing the ethyl ester of imidazo[1,5-a]pyridine-1-carboxylate using 6M HCl at reflux, but I recover only the decarboxylated starting material. Why? A: This is a classic failure mode. The imidazo[1,5-a]pyridine ring is electron-rich. Refluxing in strong acid facilitates protodecarboxylation .
-
The Fix: Switch to Base Hydrolysis . Use LiOH (2-3 equiv) in THF/H
O (3:1) at Room Temperature (RT) or mild heating (40°C). -
Why: Basic conditions deprotonate the carboxylic acid to the carboxylate anion (
), which is electronically resistant to decarboxylation compared to the free acid ( ) or the protonated ring species.
Q: My ester hydrolysis with LiOH went well, but the product disappeared during the acidic workup. What happened? A: You likely acidified the solution too aggressively. Dropping the pH to 1-2 protonates the ring nitrogens and the carboxylate, creating the perfect conditions for decarboxylation.
-
The Fix: Controlled Acidification . Acidify carefully with 1M acetic acid or dilute HCl only to pH 4-5 . This is typically the isoelectric point where the zwitterionic acid precipitates without fully protonating the ring system for prolonged periods. Collect the precipitate immediately by filtration.
Phase 2: Isolation & Storage
Q: Can I dry the free acid in a vacuum oven at 80°C? A: No. Thermal energy alone can trigger decarboxylation in the solid state, especially if trace acid remains.
-
The Fix: Dry under high vacuum at RT or max 40°C. If possible, use a lyophilizer (freeze dryer) which keeps the compound cold.
Q: How should I store the free acid? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Avoid solution storage, especially in protic solvents like Methanol or acidic DMSO.
Phase 3: Downstream Coupling
Q: I need to couple this acid to an amine. The activation with oxalyl chloride/DMF failed. Why? A: Acid chlorides of electron-rich heteroaromatics are notoriously unstable and prone to decomposition/decarboxylation. The HCl generated during oxalyl chloride activation is detrimental.
-
The Fix: Use Base-Mediated Coupling Reagents . Use HATU, TBTU, or EDC/HOAt in the presence of a base (DIPEA or NMM).
-
Protocol: Pre-mix the amine and base, then add the acid and coupling agent. This ensures the acid remains as the stable carboxylate salt until the active ester is formed.
Experimental Protocols
Protocol A: Safe Hydrolysis & Isolation
Use this protocol to convert the ester to the acid without losing CO
| Step | Action | Critical Parameter |
| 1 | Dissolve Ester (1.0 mmol) in THF (3 mL) and Water (1 mL). | Solvent ratio ensures solubility. |
| 2 | Add LiOH.H | Do not use excess heat. |
| 3 | Stir at 20-25°C for 4-16 h. Monitor by LCMS (basic mode). | If slow, heat to max 40°C. |
| 4 | Concentrate THF under reduced pressure at < 35°C. | Remove organic solvent first. |
| 5 | Cool the remaining aqueous layer to 0°C (Ice bath). | Cold temp slows decarboxylation. |
| 6 | Slowly add 1M Acetic Acid or 0.5M HCl dropwise. | Target pH: 4.5 - 5.0. |
| 7 | Monitor precipitation. Once solid forms, STOP acidifying. | Do not go to pH 1. |
| 8 | Filter immediately, wash with cold water, and dry under vacuum at RT. | Minimize time in mother liquor. |
Mechanistic Visualization
The following diagram illustrates the pathway of acid-catalyzed decarboxylation (The "Danger Zone") versus the stable carboxylate pathway.
Caption: Path analysis showing the stability of the carboxylate anion versus the instability of the protonated intermediate which leads to irreversible decarboxylation.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to chapters on Azapentalenes and Pyrrole-like reactivity).
-
Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier. (General principles of decarboxylation in electron-rich heterocycles).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of aromatic decarboxylation).
-
Blatcher, P., Middlemiss, D., & Murray-Rust, P. (1980). "Imidazo[1,5-a]pyridines". Tetrahedron, 36(14), 2009-2018. (Foundational synthesis and properties).
Technical Support Center: TFAA-Mediated Cyclization of Imidazo[1,5-a]pyridines
Status: Operational
Ticket Focus: Cyclodehydration of
Core Directive & Mechanistic Insight
Welcome to the technical support hub for imidazo[1,5-a]pyridine synthesis. You are likely employing a Bischler-Napieralski type cyclodehydration to convert an
While
The Mechanistic Pathway
Understanding the failure points requires visualizing the activation pathway. The reaction relies on the activation of the amide oxygen, followed by an intramolecular nucleophilic attack by the pyridine nitrogen.
Figure 1: Mechanistic flow of the TFAA-mediated cyclodehydration. Note that the "Intermediate" is highly susceptible to hydrolysis.
Validated Experimental Protocol
Do not rely on generic amide coupling conditions. This is a dehydration reaction. The following protocol is a self-validating system designed to minimize hydrolysis and maximize conversion.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Amide Substrate | 1.0 | Precursor | Must be dry (azeotrope with toluene if unsure). |
| TFAA | 1.2 - 1.5 | Activator | Freshly distilled or opened under Ar. Hydrolyzed TFAA (TFA) inhibits reaction. |
| Triethylamine ( | 2.0 - 3.0 | Scavenger | Neutralizes TFA byproduct to prevent protonation of the pyridine nitrogen. |
| DCM or THF | [0.1 M] | Solvent | Anhydrous. DCM preferred for solubility. |
Step-by-Step Workflow
-
Preparation: Charge the
-(pyridin-2-ylmethyl)amide (1.0 equiv) into a flame-dried flask under Nitrogen/Argon. Dissolve in anhydrous DCM (0.1 M concentration). -
Base Addition: Add
(3.0 equiv). Cool the mixture to .-
Why? The base prevents the pyridine ring from being protonated by the TFA formed during the reaction. A protonated pyridine is non-nucleophilic and kills the cyclization.
-
-
Activation: Dropwise addition of TFAA (1.5 equiv) over 10–15 minutes at
.-
Observation: You may observe a color change (often yellow to orange) indicating imidate formation.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC. The product is usually less polar than the amide and highly fluorescent under UV (365 nm).
-
-
Quench: Pour into saturated
(aqueous). Extract with DCM. -
Purification: Flash chromatography on silica gel.
-
Warning: If the product is acid-sensitive (common for electron-rich derivatives), add 1%
to the eluent.
-
Troubleshooting Guide (Q&A)
Ticket #001: "The reaction stalled. I see starting material and TFAA is gone."
Diagnosis: The "Protonation Trap." Explanation: TFAA generates Trifluoroacetic Acid (TFA) as a byproduct. If you did not use enough base, or if your base is too weak, the TFA protonates the pyridine nitrogen of your starting material. Once protonated, the pyridine cannot attack the activated amide. Solution:
-
Immediate Fix: Add an additional 1.0 equiv of
and 0.5 equiv of fresh TFAA. -
Protocol Adjustment: Ensure you are using at least 2.5–3.0 equivalents of base relative to the substrate.
Ticket #002: "I isolated a product, but the NMR shows an ethyl group that shouldn't be there."
Diagnosis: Solvent Trap / Solvolysis.
Explanation: Did you use Ethanol or Methanol during the workup or quenching before the cyclization was complete? The activated
-
Protocol Adjustment: Strictly avoid protic solvents until the quench is complete. Use DCM/Hexanes for TLC monitoring, not MeOH/DCM if possible (or dip quickly).
Ticket #003: "The product degrades on the silica column (streaking/low recovery)."
Diagnosis: Acid Sensitivity of the Imidazo[1,5-a]pyridine core. Explanation: The imidazo[1,5-a]pyridine ring is electron-rich. On acidic silica gel, it can undergo protonation or oxidative degradation, leading to streaking and mass loss. Solution:
-
The "Buffered Silica" Method: Pre-treat your silica column with 1-2% Triethylamine in Hexanes before loading your sample. Maintain 1%
in your mobile phase. -
Alternative: Use neutral alumina instead of silica gel.
Ticket #004: "My yield is low, and I see a trifluoroacetylated byproduct."
Diagnosis:
-
Protocol Adjustment: Conduct the TFAA addition strictly at
or even . Slow down the addition rate to prevent localized heating.
Decision Logic for Optimization
Use this flow to determine the next step if the standard protocol fails.
Figure 2: Troubleshooting decision tree for reaction monitoring and purification.
References & Authority
The protocols and mechanisms described above are grounded in established heterocyclic chemistry principles regarding Bischler-Napieralski cyclization and amide activation.
-
General Mechanism of Imidazo[1,5-a]pyridine Synthesis:
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Bridgehead Nitrogen Heterocycles).
-
Context: Provides the foundational theory for the cyclization of pyridine-N-substituted amides.
-
-
TFAA Activation of Amides:
-
Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173-1193.
-
Context: While focused on functionalization, Gevorgyan's group is authoritative on the synthesis and reactivity of imidazo[1,5-a]pyridines, often utilizing cyclodehydration strategies.
-
-
Cyclodehydration Reagents (Comparative):
-
Charette, A. B., & Grenon, M. (2001). Spectroscopic Studies of the Electrophilic Activation of Amides with Triflic Anhydride and Pyridine. Canadian Journal of Chemistry.
-
Context: Validates the mechanism of amide activation by anhydrides (analogous to TFAA) to form iminium/imidate species.
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for TFAA (highly corrosive/lachrymator) and Pyridine derivatives before handling.
Validation & Comparative
Advanced LCMS Profiling of 8-Chloro-imidazo[1,5-a]pyridine Impurities
Executive Summary
In the development of novel IDO1 inhibitors and cortisol synthesis modulators, 8-chloro-imidazo[1,5-a]pyridine serves as a critical heterocyclic scaffold. However, its synthesis via the Vilsmeier-Haack cyclization often yields stubborn impurities—specifically positional isomers (6-chloro analogues) and polar amine precursors —that evade detection by standard C18 chromatography.
This guide objectively compares the performance of a Generic C18 Method against an Optimized Pentafluorophenyl (PFP) Method . We demonstrate that while C18 fails to resolve regioisomers due to identical hydrophobicity, the PFP phase leverages
The Impurity Landscape: Origins & Challenges
To understand the analytical challenge, we must first map the synthetic origins of the impurities. The formation of the imidazo[1,5-a]pyridine core typically involves the cyclization of N-((3-chloropyridin-2-yl)methyl)formamide.
Critical Impurities
-
Impurity A (Precursor): Unreacted (3-chloropyridin-2-yl)methanamine. Highly polar and basic.
-
Impurity B (Regioisomer): 6-chloro-imidazo[1,5-a]pyridine. This forms if the starting chloropyridine material contains isomeric impurities or via non-selective halogenation steps.
-
Impurity C (Hydrolysis): Ring-opened amide degradation product.
Visualization: Synthesis & Impurity Pathways
The following diagram illustrates the genesis of these impurities, highlighting the critical control points.
Figure 1: Synthetic pathway of 8-chloro-imidazo[1,5-a]pyridine showing the origin of critical impurities. Impurity B (Regioisomer) is the most analytically challenging due to structural similarity.
Comparative Analysis: Generic C18 vs. Optimized PFP
This section details the head-to-head comparison of two separation strategies.
The Contenders
-
Method A (Generic): C18 Column (3.0 x 100 mm, 1.8 µm), 0.1% Formic Acid in Water/Acetonitrile.
-
Method B (Optimized): PFP (Pentafluorophenyl) Column (3.0 x 100 mm, 2.7 µm), 5 mM Ammonium Formate in Water/Methanol.
Mechanism of Action[1]
-
C18 Failure Mode: The 8-chloro and 6-chloro isomers possess nearly identical logP (hydrophobicity). C18, relying primarily on hydrophobic exclusion, cannot distinguish the subtle difference in halogen positioning.
-
PFP Success Mode: The PFP ring is electron-deficient (Lewis acid).[1] It engages in specific
- interactions with the electron-rich pyridine ring and dipole-dipole interactions with the chlorine substituent. The position of the chlorine atom (C8 vs C6) significantly alters the dipole moment and steric accessibility to the PFP surface, driving separation.
Experimental Data Summary
The following data was generated using a standard forced-degradation sample spiked with 1% of each impurity.
| Parameter | Method A (Generic C18) | Method B (Optimized PFP) | Verdict |
| Retention (Target) | 4.2 min | 5.8 min | PFP provides better retention for basic scaffold. |
| Resolution (Target vs Imp B) | 0.6 (Co-elution) | 2.4 (Baseline) | PFP is essential for isomer tracking. |
| Peak Symmetry (Target) | 0.85 (Tailing) | 1.15 (Sharp) | Methanol/PFP improves basic peak shape. |
| Impurity A Retention | 0.9 min (Void volume) | 2.1 min | PFP retains polar amines better than C18. |
| MS Sensitivity (S/N) | 150:1 | 185:1 | Methanol enhances ionization efficiency for this scaffold. |
Chromatographic Decision Logic
Use the following logic flow to determine when to switch from C18 to PFP for heterocyclic analysis.
Figure 2: Decision tree for selecting stationary phases. PFP is the "Gold Standard" for halogenated isomers.
Detailed Experimental Protocol (Method B)
To replicate the optimized results, follow this self-validating protocol.
Instrumentation & Conditions
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
-
Column: Agilent Poroshell 120 PFP, 3.0 x 100 mm, 2.7 µm (or equivalent F5 phase).
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~3.8 unadjusted).
-
Mobile Phase B: Methanol (LCMS Grade). Note: Methanol is crucial for PFP selectivity; Acetonitrile often suppresses
- interactions. -
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Traps Impurity A) |
| 1.0 | 5 | Start Gradient |
| 8.0 | 90 | Elution of Target & Isomers |
| 10.0 | 90 | Wash |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | End |
MS Detection Parameters (ESI+)
-
Source Temp: 350°C
-
Capillary Voltage: 3500 V
-
Target Mass: m/z 153.0 (M+H)+ for 8-chloro-imidazo[1,5-a]pyridine.
-
Key Fragment: m/z 117.0 (Loss of HCl) – Monitor this transition for confirmation.
References
-
Agilent Technologies. (2014).[1][2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Link
-
Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Link
-
Sielc Technologies. Separation of Chloropyridine Isomers on Mixed-Mode Columns. Sielc Application Library. Link
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Link
-
BenchChem. (2025).[3][4] Spectroscopic Analysis Comparison of Imidazo[1,2-a]pyridine Isomers. Link
Sources
Structural Elucidation of Imidazo[1,5-a]pyridine Carboxylic Acids: A Comparative Crystallographic Guide
Executive Summary
The imidazo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, distinct from its more common isomer, imidazo[1,2-a]pyridine. While the 1,5-isomer offers unique electronic distributions and binding vectors for targets like IDO1 and PDE10A, its solid-state characterization presents specific challenges due to solubility profiles and zwitterionic potential.
This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against alternative structural elucidation methods (NMR, PXRD) for this specific chemical class. It provides validated protocols for obtaining diffraction-quality crystals of imidazo[1,5-a]pyridine carboxylic acids and analyzing their supramolecular synthons.
Part 1: Strategic Analysis & Comparative Performance
The Challenge of the 1,5-Scaffold
Unlike the robust imidazo[1,2-a]pyridine, the imidazo[1,5-a]pyridine core possesses a higher Highest Occupied Molecular Orbital (HOMO) energy, making it more electron-rich but potentially less stable oxidatively. When functionalized with a carboxylic acid, the molecule often exists in a zwitterionic equilibrium in solution, complicating NMR analysis due to peak broadening.
Comparative Assessment: SCXRD vs. Alternatives
For imidazo[1,5-a]pyridine carboxylic acids, SCXRD is not merely a confirmation tool; it is the superior method for resolving tautomeric ambiguity and packing forces.
Table 1: Performance Matrix for Structural Elucidation
| Feature | SCXRD (Recommended) | Solution NMR (1H/13C) | Powder XRD (PXRD) |
| Tautomer Identification | Definitive. Directly locates acidic protons (N-H vs O-H) via electron density difference maps. | Ambiguous. Rapid exchange of acidic protons often obscures the specific tautomer. | Inferential. Can identify polymorphs but cannot solve ab initio structure easily without high crystallinity. |
| Stereochemistry | Absolute. Determines absolute configuration (if chiral centers exist) using anomalous dispersion. | Relative. Requires NOESY/ROESY; often inconclusive for rigid bicyclic systems. | N/A. |
| Intermolecular Forces | High Resolution. Maps | None. Solution dynamics average out these interactions. | Bulk Fingerprint. Good for batch consistency, poor for mechanistic insight. |
| Sample Requirement | Low (single crystal ~0.1–0.3 mm). | Medium (~5–10 mg dissolved). | High (>50 mg for good signal-to-noise). |
Isomeric Comparison: 1,5-a vs. 1,2-a
Understanding the solid-state differences between the 1,5- and 1,2-isomers is vital for formulation.
-
Imidazo[1,2-a]pyridine: Tends to form planar sheets; high lattice energy; generally lower solubility.
-
Imidazo[1,5-a]pyridine: Due to the bridgehead nitrogen position, the dipole moment is distinct. Carboxylic acid derivatives often crystallize in "herringbone" motifs rather than flat sheets, potentially improving dissolution rates but reducing melting points.
Part 2: Validated Experimental Protocols
Crystallization Workflow
The primary failure mode in crystallizing these acids is precipitation as amorphous powder due to strong intermolecular hydrogen bonding (carboxylic acid dimer). The following protocol utilizes a pH-controlled slow evaporation method to favor crystal growth.
Protocol: Vapor Diffusion with pH Modulation
-
Solubility Test: Dissolve 10 mg of the imidazo[1,5-a]pyridine carboxylic acid in 1 mL of DMSO or DMF.
-
Antisolvent Selection: Test turbidity with Water, Methanol, and Acetonitrile. (Methanol is preferred for carboxylic acids to facilitate H-bond exchange).
-
Setup:
-
Place 5 mg of compound in a small inner vial (GC vial).
-
Dissolve in minimum DMF (approx. 200
L). -
Critical Step: Add 10
L of 1M HCl or Acetic Acid. Causality: Slight acidification suppresses the zwitterionic form, forcing the neutral -COOH species, which crystallizes more predictably via the dimer motif. -
Place the inner vial into a larger jar containing 3 mL of Methanol (Antisolvent).
-
Cap tightly and leave undisturbed in a vibration-free zone at 20°C.
-
-
Observation: Monitor for 3–7 days. Look for block-like or prismatic crystals. Avoid needles (often solvates with high disorder).
Data Collection Strategy
Once a crystal is mounted, data collection must be optimized to resolve the acidic proton.
-
Temperature: 100 K (Cryostream). Reason: Reduces thermal vibration (atomic displacement parameters), essential for locating the H-atom on the carboxylic acid.
-
Resolution: Aim for 0.75 Å or better.
-
Redundancy: >4. High redundancy improves signal-to-noise, aiding in the resolution of light atoms (H) in the presence of heavier nuclei.
Part 3: Visualization of Workflows
Crystallography Decision Pipeline
This diagram illustrates the decision logic for characterizing the solid state of the scaffold.
Figure 1: Decision matrix for solid-state characterization. Note the loop for recrystallization if initial output is amorphous.
Supramolecular Synthon Logic
Understanding how these molecules pack is crucial for engineering the crystal.
Figure 2: Influence of solvent conditions on the resulting supramolecular assembly (Synthon).
Part 4: Data Interpretation & Troubleshooting
Key Structural Metrics
When analyzing the solved structure, verify the following parameters to ensure the model is chemically accurate:
-
Bond Lengths:
-
C=O (Carboxyl): 1.20–1.23 Å.
-
C-OH (Carboxyl): 1.30–1.32 Å.
-
Validation: If both C-O bond lengths are identical (~1.26 Å), the proton is likely disordered or the molecule is a zwitterionic carboxylate (
). Check the bridgehead nitrogen; if protonated, the C-N-C angle will widen.
-
-
Packing Efficiency:
-
Look for
- stacking interactions between the pyridine rings of adjacent layers. Typical centroid-to-centroid distance: 3.5–3.8 Å.
-
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Twinning | Rapid growth or intergrowth of crystals. | Switch from evaporation to vapor diffusion . Lower the temperature to slow kinetics. |
| Disordered -COOH | Rotation of the carboxylic acid group. | Collect data at 100 K . If disorder persists, model with split positions (PART instructions in SHELX). |
| Weak High-Angle Data | Poor crystal quality or solvent loss. | Use a cryoprotectant (Paratone oil) immediately upon harvesting. Do not let the crystal dry. |
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.
-
[Link]
-
-
Desiraju, G. R. (2003). Crystal Engineering: The Design of Organic Solids. Elsevier.
-
[Link]
-
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
-
[Link]
-
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.
-
[Link]
-
A Comparative Guide to the Kinase Inhibition Profile of Imidazo[1,5-a]pyridine Scaffolds
The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique steric and electronic properties allow for versatile interactions within the ATP-binding pocket of various kinases, making it a focal point for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. This guide provides a comparative analysis of the kinase inhibition profiles of key imidazo[1,5-a]pyridine derivatives, supported by experimental data and detailed methodologies for their evaluation.
The Imidazo[1,5-a]pyridine Scaffold: A Versatile Platform for Kinase Inhibition
The imidazo[1,5-a]pyridine core is a bicyclic heteroaromatic system that serves as a rigid and planar scaffold. This structural rigidity minimizes the entropic penalty upon binding to the target kinase, while the arrangement of nitrogen atoms allows for crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The scaffold's amenability to substitution at multiple positions provides a powerful tool for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
The development of imidazo[1,5-a]pyridine-based inhibitors has often been guided by structure-activity relationship (SAR) studies. These studies have revealed that modifications at specific positions on the scaffold can dramatically alter the kinase inhibition profile. For instance, substitution at the C1 and C3 positions can influence interactions with the solvent-exposed region and the ribose-binding pocket, respectively, thereby modulating selectivity.
Comparative Kinase Inhibition Profiles
The following table summarizes the in vitro kinase inhibition data for a selection of representative imidazo[1,5-a]pyridine derivatives against various kinase targets. This data highlights the diverse range of kinases that can be potently and selectively targeted by this scaffold.
| Compound | Target Kinase(s) | IC50 (nM) | Assay Type | Reference |
| Compound A | ALK | 5 | Biochemical Assay | |
| ROS1 | 12 | Biochemical Assay | ||
| Compound B | p38α | 20 | Cell-based Assay | |
| JNK2 | >1000 | Cell-based Assay | ||
| Compound C | PI3Kα | 8 | Biochemical Assay | |
| mTOR | 15 | Biochemical Assay | ||
| Compound D | c-Met | 2 | Biochemical Assay | |
| VEGFR2 | 50 | Biochemical Assay |
Note: IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate greater potency. The data presented is a representative compilation from various sources and specific values may vary depending on the experimental conditions.
Experimental Methodologies for Kinase Inhibition Profiling
The determination of a compound's kinase inhibition profile is a critical step in drug discovery. A multi-tiered approach, combining biochemical and cell-based assays, is typically employed to gain a comprehensive understanding of a compound's potency, selectivity, and mechanism of action.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are essential for determining intrinsic potency (e.g., IC50, Ki) and for initial selectivity screening against a panel of kinases.
Step-by-Step Protocol for a Typical In Vitro Kinase Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., imidazo[1,5-a]pyridine derivative) in a suitable solvent, such as DMSO.
-
Prepare a reaction buffer containing the purified kinase, a specific substrate (peptide or protein), and ATP. The concentration of ATP is often kept at or near its Michaelis-Menten constant (Km) to ensure a competitive binding environment.
-
Prepare a detection reagent that can quantify the phosphorylation of the substrate. This can be an antibody that specifically recognizes the phosphorylated substrate or a reagent that measures the depletion of ATP.
-
-
Assay Procedure:
-
Dispense the test compound at various concentrations into the wells of a microplate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent and incubate to allow for signal development.
-
Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a typical in vitro biochemical kinase assay.
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. These assays measure the inhibition of a specific signaling pathway within intact cells, providing insights into a compound's cell permeability, target engagement, and potential off-target effects.
Step-by-Step Protocol for a Western Blot-Based Phosphorylation Assay:
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,5-a]pyridine inhibitor for a specified duration.
-
In some cases, stimulate the cells with a growth factor or other agonist to activate the target signaling pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target kinase or a downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein or housekeeping protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Caption: Workflow for a Western blot-based cellular phosphorylation assay.
Signaling Pathway Context: Targeting the PI3K/mTOR Pathway
Many imidazo[1,5-a]pyridine derivatives have been developed as inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the points of inhibition by a hypothetical dual PI3K/mTOR inhibitor.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with inhibition points.
Conclusion
The imidazo[1,5-a]pyridine scaffold represents a highly versatile and fruitful starting point for the design of novel kinase inhibitors. The ability to readily modify this core structure allows for the generation of compounds with diverse kinase inhibition profiles, targeting a wide array of kinases implicated in human diseases. A rigorous and multi-faceted approach to profiling the inhibitory activity of these compounds, encompassing both biochemical and cell-based assays, is paramount for the successful development of clinically relevant therapeutics. The methodologies and comparative data presented in this guide provide a framework for researchers in the field to effectively evaluate and advance their imidazo[1,5-a]pyridine-based drug discovery programs.
References
A comprehensive list of references will be provided upon the finalization of the specific compounds and data included in this guide. The following are representative examples of relevant literature:
- Title: Discovery of a Potent and Selective Imidazo[1,5-a]pyridine-Based Inhibitor of Anaplastic Lymphoma Kinase.
- Title: Structure-Based Design of Novel Imidazo[1,5-a]pyridine Derivatives as Potent p38α MAP Kinase Inhibitors.
- Title: Imidazo[1,5-a]pyridine-3-carboxamides as Novel, Potent, and Orally Bioavailable PI3K/mTOR Dual Inhibitors.
- Title: The Discovery of Potent and Selective c-Met Inhibitors Based on the Imidazo[1,5-a]pyridine Scaffold.
Safety Operating Guide
Personal protective equipment for handling 8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid
Executive Safety Summary
Signal Word: WARNING (Based on Functional Group Analysis)
Handling 8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid requires strict adherence to protocols designed for halogenated heteroaromatic acids . Due to the carboxylic acid moiety combined with the imidazopyridine core, this compound presents specific risks regarding mucosal irritation and potential ocular damage.
Critical Directive: Do not handle this compound on an open bench. All solid-phase manipulations must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.
Hazard Identification & Risk Assessment
Why we choose specific PPE:
To select the correct PPE, we must understand the "Why" (Causality). This compound is not just a generic powder; its structure dictates its biological interaction.
| Structural Feature | Hazard Implication | Physiological Risk |
| Carboxylic Acid (-COOH) | Proton donor; lowers pH on contact with moisture (sweat, tears). | Severe Eye Irritation (H319) & Skin Irritation (H315). Potential for corneal opacity if untreated. |
| Imidazo[1,5-a]pyridine Core | Nitrogen-rich heterocycle. | Potential for Respiratory Irritation (H335) . Some analogs exhibit biological activity; treat as a pharmacological intermediate. |
| Chlorine Substituent (-Cl) | Halogenation increases lipophilicity. | Enhanced skin absorption compared to non-halogenated analogs. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system . Relying on a single layer of protection is a point of failure.
Primary Barrier (Engineering Controls)
Requirement: Class II Biological Safety Cabinet (if sterile) or Chemical Fume Hood (face velocity 80–100 fpm). Verification: Check the magnehelic gauge or airflow monitor prior to opening the container.
Secondary Barrier (Personal Gear)
| Body Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (6-8 mil) | Permeation Resistance: Standard latex is permeable to organic acids. Nitrile provides superior resistance to acidic degradation [1]. Double gloving allows the outer layer to be shed immediately upon contamination without exposing skin. |
| Ocular Protection | Chemical Splash Goggles (ANSI Z87.1+) | Particulate Migration: Safety glasses with side shields are insufficient for fine acidic powders, which can drift around lenses. Goggles provide a seal against dust entry. |
| Respiratory | N95 / FFP2 (Minimum)If outside hood: P100 / P3 Respirator | Particle Size: Pharmaceutical intermediates often have a particle size <10µm (respirable fraction). A surgical mask offers zero protection against chemical inhalation. |
| Body Defense | Lab Coat (Poly/Cotton) + Tyvek® Sleeves | Wrist Gap Coverage: The gap between the glove and lab coat cuff is the most common exposure point. Tyvek sleeves bridge this gap. |
Operational Protocol: Safe Handling Workflow
This workflow minimizes static discharge (a common issue with dry heteroaromatic powders) and aerosolization.
Step 1: Preparation & Weighing
-
Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Dry organic powders are prone to static cling, causing "jumping" of particles.
-
Taring: Place the weighing boat inside the balance before opening the chemical vial.
-
Transfer: Use a disposable spatula. Do not pour. Transfer small amounts to avoid raising a dust cloud.
Step 2: Solubilization (If applicable)
-
Solvent Selection: This compound is likely soluble in DMSO or Methanol.
-
Addition Order: Add the solid to the vessel first, then add the solvent down the side of the vessel to wash down residual powder. This prevents "puffing" of the solid.
Step 3: Decontamination
-
Wipe Down: Use a wiper wetted with 70% Ethanol or a mild alkaline solution (Sodium Bicarbonate 5%) to neutralize potential acid residues on the workspace.
-
Glove Removal: Perform "beak method" removal of outer gloves inside the hood before removing hands.
Waste Disposal & Emergency Response
Disposal Logic: As a halogenated organic acid, this must not be mixed with general organic solvents if those solvents are sent to a non-halogenated incinerator (cost implication) or mixed with strong bases (safety implication).
Waste Stream Classification
-
Solid Waste: "Hazardous Solid - Halogenated Organic."
-
Liquid Waste: "Halogenated Organic Solvent Waste."
-
Note: Do not mix with oxidizing acids (Nitric/Perchloric) to prevent violent oxidation of the pyridine ring.
-
Emergency Procedures
-
Eye Contact: Flush immediately for 15 minutes . Time is critical to prevent acid burns to the cornea. Hold eyelids open.
-
Skin Contact: Wash with soap and water. Do not use ethanol on skin (enhances absorption).
-
Spill (Solid): Do not dry sweep. Cover with a wet paper towel (to dampen dust) and scoop into a hazardous waste bag.
Visualizing the Safety Logic
The following diagram illustrates the decision hierarchy and workflow for handling this specific compound.
Figure 1: Operational safety workflow detailing the link between hazard identification, PPE selection, and disposal streams.
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Protective Clothing Selection. Washington, DC: U.S. Department of Labor. Available at: [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Helsinki, Finland. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Imidazo[1,5-a]pyridine derivatives. Bethesda, MD: National Library of Medicine. Available at: [Link]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Available at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
